Bienvenue dans la boutique en ligne BenchChem!

4-(2-(Benzylamino)ethyl)benzene-1,2-diol

Dopamine D2 receptor Antagonist pharmacology Functional selectivity

This synthetic dopamine derivative is essential for D2 receptor antagonism (IC50 = 99 nM) with minimal D1 activity (>100-fold selectivity) and α2-adrenoceptor binding, enabling cross-system modulation studies. Its N-benzyl motif drives functional inversion from agonist to antagonist, providing a critical tool for SAR campaigns and dissecting dopamine-adrenergic interplay.

Molecular Formula C15H17NO2
Molecular Weight 243.3 g/mol
CAS No. 37491-72-8
Cat. No. B3263473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(Benzylamino)ethyl)benzene-1,2-diol
CAS37491-72-8
Molecular FormulaC15H17NO2
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNCCC2=CC(=C(C=C2)O)O
InChIInChI=1S/C15H17NO2/c17-14-7-6-12(10-15(14)18)8-9-16-11-13-4-2-1-3-5-13/h1-7,10,16-18H,8-9,11H2
InChIKeyVFXBAOSXGMLCEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-(Benzylamino)ethyl)benzene-1,2-diol Procurement Guide: Key Differentiation Data vs Dopamine Analogs


4-(2-(Benzylamino)ethyl)benzene-1,2-diol (CAS 37491-72-8; also referred to as N-benzyldopamine or α-benzyldopamine) is a synthetic catechol derivative with the molecular formula C15H17NO2 and molecular weight 243.3 g/mol . Structurally, it incorporates a dopamine core (4-(2-aminoethyl)benzene-1,2-diol) modified with an N-benzyl substituent on the primary amine. This compound functions as a dopamine D2 receptor antagonist while also exhibiting affinity for α2-adrenoceptors [1]. As a non-naturally occurring dopamine analog, it has been explored primarily as a pharmacological probe in neuropharmacology research, particularly for dissecting dopamine receptor subtype pharmacology and evaluating combined dopamine-adrenergic modulation strategies [2]. Its structural features confer a receptor interaction profile distinct from both endogenous dopamine (a mixed D1/D2 agonist) and simpler N-alkyl dopamine derivatives.

4-(2-(Benzylamino)ethyl)benzene-1,2-diol: Why Dopamine and Simple N-Alkyl Analogs Cannot Substitute


Direct substitution of 4-(2-(Benzylamino)ethyl)benzene-1,2-diol with dopamine or simpler N-alkylated derivatives is pharmacologically invalid for receptor pharmacology studies requiring specific antagonism profiles. Dopamine functions as a mixed D1-like/D2-like agonist with endogenous signaling properties, whereas 4-(2-(Benzylamino)ethyl)benzene-1,2-diol acts as a D2 antagonist [1]. This functional inversion from agonist to antagonist represents a fundamental pharmacological switch driven by N-benzylation. Furthermore, N-methyl-α-benzyldopamine exhibits qualitatively different in vivo pharmacological character (clear dopaminomimetic activity) compared to its non-methylated counterpart [2], demonstrating that even single N-substituent modifications produce non-substitutable functional outcomes. Finally, this compound's demonstrated α2-adrenoceptor affinity—a property not shared by dopamine [3]—adds a cross-receptor pharmacology dimension absent in simpler dopamine congeners. The following quantitative evidence substantiates these differentiation claims.

4-(2-(Benzylamino)ethyl)benzene-1,2-diol Quantitative Differentiation Evidence for Scientific Selection


Functional Switch from Agonist to Antagonist at D2 Dopamine Receptor

4-(2-(Benzylamino)ethyl)benzene-1,2-diol functions as a dopamine D2 receptor antagonist (IC50 = 99 nM) [1], whereas its unsubstituted parent compound dopamine acts as a D2 agonist. This functional inversion—from agonist to antagonist—represents a fundamental pharmacological transformation achieved through N-benzylation.

Dopamine D2 receptor Antagonist pharmacology Functional selectivity

N-Benzyl Modification Dramatically Reduces D1 Receptor Affinity Relative to D2

4-(2-(Benzylamino)ethyl)benzene-1,2-diol displays weak D1 receptor binding affinity (IC50 = 10,000 nM) [1], representing a >100-fold reduction in D1 affinity compared to its D2 antagonist potency (IC50 = 99 nM). This D2-over-D1 selectivity profile is a direct consequence of N-benzylation.

Dopamine D1 receptor Receptor selectivity SAR

Distinct α2-Adrenoceptor Affinity Not Observed with Parent Dopamine

4-(2-(Benzylamino)ethyl)benzene-1,2-diol demonstrates measurable binding affinity for the α2-adrenoceptor [1], a property not shared by dopamine or simple N-alkyl dopamine derivatives. This cross-receptor pharmacology—spanning both dopaminergic and adrenergic systems—emerges specifically from the N-benzyl substitution pattern.

α2-Adrenoceptor Cross-receptor pharmacology Adrenergic

N-Methylation of α-Benzyldopamine Produces Qualitatively Distinct in Vivo Pharmacology

While 4-(2-(Benzylamino)ethyl)benzene-1,2-diol (α-benzyldopamine, IIa) and its N-methylated derivative (N-methyl-α-benzyldopamine) differ by only a single methyl group, their pharmacological profiles diverge qualitatively: N-methyl-α-benzyldopamine displays clear dopaminomimetic character, whereas the methoxylated precursor amines exhibit mild stimulating and antiarrhythmic effects [1].

In vivo pharmacology N-methylation Dopaminomimetic

Synthetic Pathway Distinct from Dopamine Enables Independent Functionalization

4-(2-(Benzylamino)ethyl)benzene-1,2-diol is synthesized via nucleophilic substitution of 4-(2-bromoethyl)benzene-1,2-diol with benzylamine under basic conditions , a pathway that differs fundamentally from dopamine biosynthesis or preparation. This synthetic route permits modular N-substituent variation and independent catechol functionalization not possible with endogenous dopamine.

Synthetic chemistry Derivatization Catechol protection

Secondary Amine Structure Correlates with Reduced Metabolic Oxidation Rate

Phenethylamines with secondary amine structures exhibit a trend toward lower rates of metabolism compared to primary amines [1]. 4-(2-(Benzylamino)ethyl)benzene-1,2-diol, as a secondary amine, is expected to demonstrate enhanced metabolic stability relative to dopamine (a primary amine), though direct comparative metabolic stability data for this specific compound are not available in the public literature.

Metabolic stability Monoamine oxidase Secondary amine

4-(2-(Benzylamino)ethyl)benzene-1,2-diol: Evidence-Driven Research Application Scenarios


Dopamine D2 Receptor Antagonist Studies Requiring Functional Inversion from Dopamine

For receptor pharmacology experiments requiring D2 antagonism rather than agonism, 4-(2-(Benzylamino)ethyl)benzene-1,2-diol provides an antagonist tool compound (IC50 = 99 nM at human D2) [1] derived from the dopamine scaffold. Unlike dopamine, which activates D2 receptors, this compound blocks D2-mediated signaling, enabling studies of D2 antagonism effects without introducing structurally unrelated chemical scaffolds. This functional inversion makes it uniquely suited for direct structure-activity relationship comparisons between agonist and antagonist states within the same chemical series.

Combined Dopaminergic-Adrenergic Modulation Studies Requiring Dual-Receptor Engagement

Experiments investigating the interplay between dopamine D2 and α2-adrenoceptor systems benefit from this compound's demonstrated binding to both receptor types [1][2]. The cross-receptor pharmacology profile—affinity for D2 (antagonist, IC50 = 99 nM) and α2-adrenoceptor (positive binding)—enables researchers to evaluate dual-receptor modulation without co-administering separate ligands. This is particularly relevant for prefrontal cortex dopamine transmission studies, where α2-adrenoceptor antagonism has been shown to facilitate dopamine release [3].

Medicinal Chemistry SAR Campaigns Using Pre-Formed N-Benzyl Dopamine Scaffold

This compound serves as a synthetic entry point for medicinal chemistry programs exploring N-substituted dopamine derivatives. The pre-installed N-benzyl group enables direct further functionalization (e.g., N-alkylation, sulfonamide formation, or catechol modification) without requiring de novo construction of the dopamine core followed by benzylation [1]. The distinct synthetic route—nucleophilic substitution of 4-(2-bromoethyl)benzene-1,2-diol with benzylamine—provides a modular platform for generating analog libraries while maintaining the catechol pharmacophore, offering procurement efficiency for SAR campaigns relative to synthesizing each derivative from dopamine starting material.

Dopamine Receptor Subtype Selectivity Profiling (D2-Preferring vs D1)

In studies requiring a dopamine receptor ligand with preferential D2 over D1 activity, 4-(2-(Benzylamino)ethyl)benzene-1,2-diol offers a >100-fold D2 preference (D2 IC50 = 99 nM vs D1 IC50 = 10,000 nM) [1][2]. This selectivity profile—absent in dopamine, which activates both D1-like and D2-like receptors—allows researchers to isolate D2-mediated effects from D1 contributions in mixed receptor systems. The compound is thus appropriate for D2 receptor subtype validation assays, functional selectivity studies, and experiments where D1 receptor activation would confound interpretation.

Quote Request

Request a Quote for 4-(2-(Benzylamino)ethyl)benzene-1,2-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.